molecular formula C7H15NO B066319 CIS-4-AMINO-1-METHYLCYCLOHEXANOL CAS No. 177906-46-6

CIS-4-AMINO-1-METHYLCYCLOHEXANOL

Cat. No. B066319
Key on ui cas rn: 177906-46-6
M. Wt: 129.2 g/mol
InChI Key: KUKASNZJTIKRMH-UHFFFAOYSA-N
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Patent
US08609710B2

Procedure details

The compound obtained in Step 1 of this Reference Example was dissolved in ethanol (12 mL). To the solution, 10% palladium-carbon catalyst (hydrated, 400 mg) was added, and the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere at normal pressure. After filtration through celite, the filtrate was concentrated under reduced pressure to obtain a crude product of 4-amino-1-methylcyclohexanol. This crude product and ethyl 3-(dimethylamino)-2-isocyanoacrylate (450 mg) were mixed and stirred at 75° C. for 8 hours. To the reaction solution, saturated aqueous ammonium chloride was added, and organic matter was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluting solvent: hexane/ethyl acetate=1/1-ethyl acetate) to obtain a diastereomeric mixture of the title compound (462 mg, trans:cis=1:3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
400 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([CH3:19])[CH2:7][CH2:6][CH:5]([NH:8]C(=O)OCC2C=CC=CC=2)[CH2:4][CH2:3]1>C(O)C.[C].[Pd]>[NH2:8][CH:5]1[CH2:6][CH2:7][C:2]([CH3:19])([OH:1])[CH2:3][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1(CCC(CC1)NC(OCC1=CC=CC=C1)=O)C
Step Two
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
400 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere at normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1CCC(CC1)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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